molecular formula C22H19N3O2 B10844626 5,6-Bis-p-tolylamino-isoindole-1,3-dione

5,6-Bis-p-tolylamino-isoindole-1,3-dione

Katalognummer B10844626
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: KSZXNFIEZNOXCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. This compound is characterized by the presence of two p-tolylamino groups attached to the isoindole-1,3-dione core, which imparts unique chemical and biological properties.

Analyse Chemischer Reaktionen

5,6-Bis-p-tolylamino-isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of highly substituted isoindole-1,3-dione derivatives .

Wirkmechanismus

The mechanism of action of 5,6-Bis-p-tolylamino-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with the dopamine receptor D2, where it binds to the allosteric binding site and modulates the receptor’s activity . This interaction is believed to be responsible for its potential antipsychotic effects. Additionally, the compound has been shown to inhibit the aggregation of β-amyloid protein, which is implicated in the pathology of Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

5,6-Bis-p-tolylamino-isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as 5-nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione and 2-(p-tolylamino-methyl)-isoindole-1,3-dione . These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. For example, the presence of nitro groups in 5-nitro-2-(p-tolylamino-methyl)-isoindole-1,3-dione can enhance its oxidative properties, while the absence of such groups in 2-(p-tolylamino-methyl)-isoindole-1,3-dione may result in different reactivity patterns . The unique combination of p-tolylamino groups in this compound imparts distinct chemical and biological properties that make it a valuable compound for various applications.

Eigenschaften

Molekularformel

C22H19N3O2

Molekulargewicht

357.4 g/mol

IUPAC-Name

5,6-bis(4-methylanilino)isoindole-1,3-dione

InChI

InChI=1S/C22H19N3O2/c1-13-3-7-15(8-4-13)23-19-11-17-18(22(27)25-21(17)26)12-20(19)24-16-9-5-14(2)6-10-16/h3-12,23-24H,1-2H3,(H,25,26,27)

InChI-Schlüssel

KSZXNFIEZNOXCC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=C(C=C4)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.